molecular formula C8H6F4O B151516 3-Fluoro-4-(trifluoromethyl)benzyl alcohol CAS No. 230295-16-6

3-Fluoro-4-(trifluoromethyl)benzyl alcohol

Cat. No.: B151516
CAS No.: 230295-16-6
M. Wt: 194.13 g/mol
InChI Key: MTBRNORZNYPTIU-UHFFFAOYSA-N
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Description

3-Fluoro-4-(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C8H6F4O It is a derivative of benzyl alcohol, where the benzene ring is substituted with both a fluoro and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(trifluoromethyl)benzyl alcohol typically involves the introduction of the fluoro and trifluoromethyl groups onto a benzyl alcohol precursor. One common method is the Friedel-Crafts acylation followed by reduction. For example, starting with 3-fluorobenzyl alcohol, a trifluoromethyl group can be introduced using trifluoromethylation reagents under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(trifluoromethyl)benzyl alcohol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-fluoro-4-(trifluoromethyl)benzaldehyde, while reduction could produce various alcohol derivatives.

Scientific Research Applications

3-Fluoro-4-(trifluoromethyl)benzyl alcohol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzyl alcohol: Similar structure but lacks the fluoro group.

    3-(Trifluoromethyl)benzyl alcohol: Similar structure but with different substitution pattern.

    4-Fluorobenzyl alcohol: Contains only the fluoro group without the trifluoromethyl group.

Uniqueness

3-Fluoro-4-(trifluoromethyl)benzyl alcohol is unique due to the presence of both fluoro and trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. These features make it particularly useful in the design of pharmaceuticals and other specialized applications .

Properties

IUPAC Name

[3-fluoro-4-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBRNORZNYPTIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372143
Record name 3-Fluoro-4-(trifluoromethyl)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

230295-16-6
Record name 3-Fluoro-4-(trifluoromethyl)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-fluoro-4-(trifluoromethyl)benzoic acid (10.5 g, 50.7 mmol) in tetrahydrofuran (30 ml) was added a 1M tetrahydrofuran solution of borane (63 ml, 63 mmol) and the mixture was stirred at room temperature for 8 hrs. 1N Hydrochloric acid (100 ml) was added to the reaction solution and the mixture was extracted with ethyl acetate (300 ml×2). The extract was washed with saturated brine, dried over anhydrous magnesium sulfate and evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate) to give 3-fluoro-4-(trifluoromethyl)benzyl alcohol (10.3 g, purity 90%, 94%).
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
63 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

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